Homoisocitric acid
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Overview
Description
Homoisocitric acid is a tricarboxylic acid. It is a conjugate acid of a homoisocitrate(1-).
Scientific Research Applications
Preparation and Synthesis
- Homoisocitric acid is synthesized through the reduction of triethyl 2-oxaloglutarate, and further processes involve hydrolysis and dehydration steps for obtaining the free acid and its derivatives (Tucci, Ceci, & Bhattacharjee, 1969).
- Innovative methods for the synthesis of this compound involve the conversion of alkynylsilane into the alkynyl thioether and corresponding carboxylic acids, highlighting its stereochemistry (Schmitz, Rouanet-Dreyfuss, Tueni, & Biellmann, 1996).
Biochemical Role and Enzymatic Studies
- This compound is crucial in enzymatic processes like the dehydration to homoaconitic acid in yeast, which is a part of lysine biosynthesis (Strassman & Ceci, 1966).
- The study of homoisocitric dehydrogenase, an enzyme catalyzing the transformation of homoisocitrate to α-ketoadipate, reveals insights into metabolic pathways in organisms like yeast (Rowley & Tucci, 1970).
Applications in Biocatalysis and Biotechnology
- Engineering of homoisocitric dehydrogenase has led to the creation of new enzymes with applications in synthesizing valuable chemicals, demonstrating the potential of this compound in biotechnological applications (Dang, 2012).
- This compound has been studied in the context of lysine biosynthesis in organisms like yeast and Rhodotorula, indicating its importance in metabolic pathways and potential industrial applications (Bhattacharjee & Strassman, 1967).
Role in Nitrogen Fixation
- This compound and its analogues play a role in the synthesis of iron-molybdenum cofactor in dinitrogenase, an enzyme essential for nitrogen fixation, underscoring its significance in biochemical processes (Imperial, Hoover, Madden, Ludden, & Shah, 1989).
Mechanistic Insights and Structural Studies
- Research on the chemical mechanism of homoisocitric dehydrogenase provides insight into its role in biochemical reactions, furthering understanding of metabolic pathways (Lin, Volkman, Nicholas, Yamamoto, Eguchi, Nimmo, West, & Cook, 2008).
Properties
CAS No. |
3562-75-2 |
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Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14) |
InChI Key |
OEJZZCGRGVFWHK-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |
Synonyms |
1-hydroxy-1,2,4-butanetricarboxylic acid homoisocitrate homoisocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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